
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid is a chemical compound with the molecular formula C8H5BrF3NO3 It is a derivative of isonicotinic acid, featuring bromine, methyl, and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 5-methyl-3-(trifluoromethoxy)isonicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-azido-5-methyl-3-(trifluoromethoxy)isonicotinic acid or 2-thio-5-methyl-3-(trifluoromethoxy)isonicotinic acid.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-bromo-5-methyl-3-(trifluoromethoxy)isonicotinic alcohol.
Scientific Research Applications
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)isonicotinic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Bromo-5-trifluoromethoxyphenylboronic acid: Contains a boronic acid group instead of isonicotinic acid.
3-Bromo-5-iodobenzoic acid: Similar bromine substitution but with an iodine atom and different aromatic ring.
Uniqueness
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid is unique due to the presence of both bromine and trifluoromethoxy groups on the isonicotinic acid scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H5BrF3NO3 |
|---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
2-bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c1-3-2-13-6(9)5(4(3)7(14)15)16-8(10,11)12/h2H,1H3,(H,14,15) |
InChI Key |
DVQTXLXCKFAWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C(=O)O)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11775455.png)
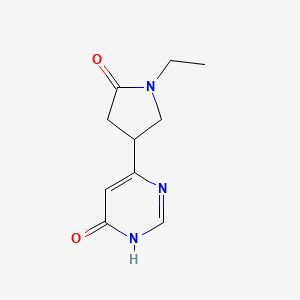
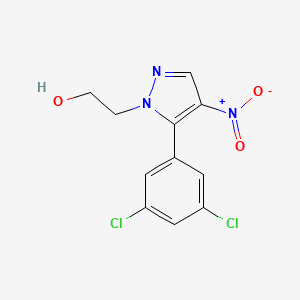
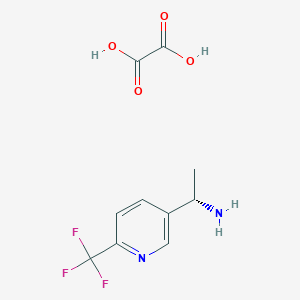
![2-Butyl-6-chlorobenzo[d]thiazole](/img/structure/B11775482.png)
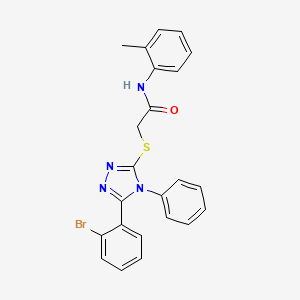
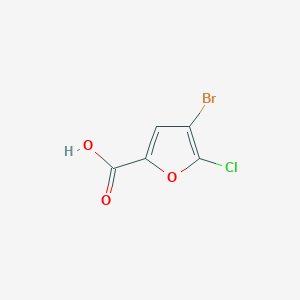
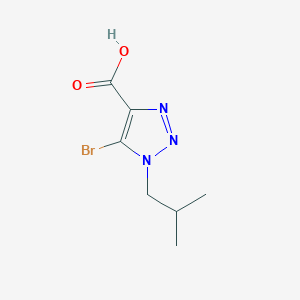

![Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11775529.png)
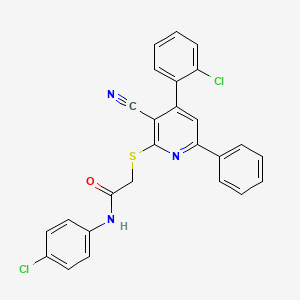
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)

